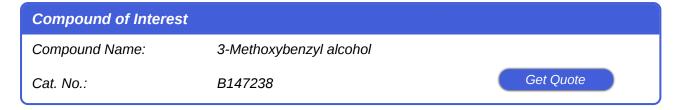


# Spectral Analysis of 3-Methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **3-Methoxybenzyl alcohol** (CAS No. 6971-51-3), a key intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these analytical techniques are also provided, offering a comprehensive resource for laboratory applications.

## **Spectral Data Summary**

The spectral data for **3-Methoxybenzyl alcohol** (C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>) provides a unique fingerprint for its molecular structure. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

## Table 1: <sup>1</sup>H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.26	t	1H	Ar-H (C5-H)
~6.91	d	1H	Ar-H (C6-H)
~6.85	S	1H	Ar-H (C2-H)
~6.81	d	1H	Ar-H (C4-H)
~4.65	S	2H	-CH₂OH
~3.81	S	3H	-OCH₃
~2.5 (variable)	br s	1H	-ОН

Solvent: CDCl<sub>3</sub>. Instrument: 400 MHz NMR Spectrometer.[1]

Table 2: 13C NMR Spectral Data

Chemical Shift (ppm)	Assignment
159.8	C3 (Ar-C-OCH <sub>3</sub> )
143.1	C1 (Ar-C-CH <sub>2</sub> OH)
129.5	C5 (Ar-CH)
119.3	C6 (Ar-CH)
112.5	C4 (Ar-CH)
112.3	C2 (Ar-CH)
65.1	-CH₂OH
55.2	-OCH₃

Solvent: CDCl<sub>3</sub>.[1][2]

## **Table 3: IR Spectral Data**



Wavenumber (cm⁻¹)	Intensity	Assignment
3350-3400	Strong, Broad	O-H stretch (alcohol)
3000-3100	Medium	C-H stretch (aromatic)
2850-3000	Medium	C-H stretch (aliphatic)
1600, 1585, 1490	Medium-Strong	C=C stretch (aromatic ring)
1260	Strong	C-O stretch (aryl ether)
1040	Strong	C-O stretch (primary alcohol)

Sample Preparation: Liquid Film.[1][3]

**Table 4: Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Assignment
138	100	[M] <sup>+</sup> (Molecular Ion)
109	~50	[M - CH <sub>2</sub> OH]+
107	~35	[M - OCH₃] <sup>+</sup>
94	~12	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
77	~45	[C <sub>6</sub> H <sub>5</sub> ]+

Ionization Method: Electron Ionization (EI).[2][4]

# **Experimental Protocols**

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:



- Approximately 5-25 mg of 3-Methoxybenzyl alcohol is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[5]
- The solution is filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm
   NMR tube to remove any particulate matter.[5]
- The NMR tube is capped securely.

#### <sup>1</sup>H NMR Acquisition:

- The sample is inserted into the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard single-pulse <sup>1</sup>H NMR experiment is performed. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.[6]

#### <sup>13</sup>C NMR Acquisition:

- For <sup>13</sup>C NMR, a more concentrated sample (as much as will dissolve) is often preferred due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.[5]
- A standard proton-decoupled <sup>13</sup>C NMR experiment is performed.[7] This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.
- A longer acquisition time or a greater number of scans is typically required compared to ¹H
   NMR to obtain a spectrum with an adequate signal-to-noise ratio.[5]

## Infrared (IR) Spectroscopy

Sample Preparation (Thin Liquid Film):

 A drop or two of neat 3-Methoxybenzyl alcohol is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[8]



• The plates are gently pressed together to form a thin, uniform liquid film.

#### Data Acquisition (FTIR):

- A background spectrum of the empty salt plates is first recorded.
- The "sandwich" of salt plates containing the sample is placed in the sample holder of the FTIR spectrometer.[8]
- The infrared spectrum is then recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).[9]

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the 3-Methoxybenzyl alcohol sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).[10]
- The sample is vaporized and then ionized.[11] For electron ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M<sup>+</sup>).[12][13]

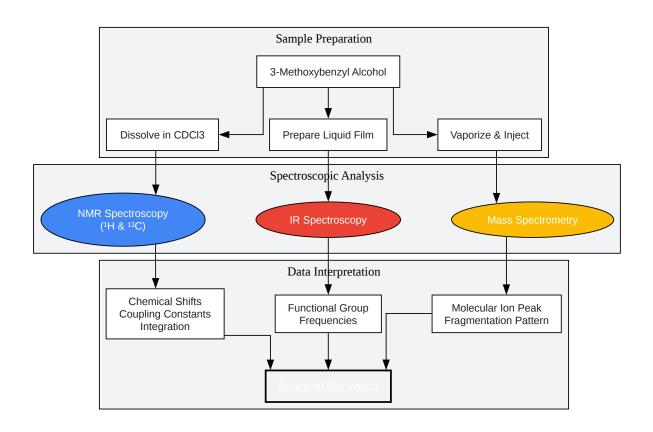
Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer.[10]
- The mass analyzer, often a quadrupole or magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[13]
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13]

# Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **3-Methoxybenzyl alcohol**.





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Caption: Workflow for the spectral analysis of **3-Methoxybenzyl alcohol**.

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